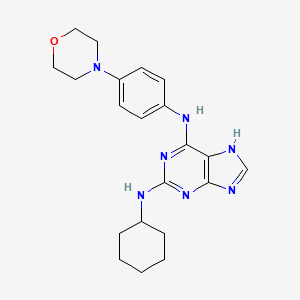
Retreversine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retreversine is a chemical compound that serves as an inactive control for Reversine, a novel class of ATP-competitive Aurora kinase inhibitors . This compound is a 2,6-disubstituted purine derivative, created by interchanging the 2 and 6 substituents on the purine ring . It is primarily used in scientific research as a negative control to study the effects of Reversine .
Preparation Methods
The synthesis of Retreversine involves the modification of the purine ring structure. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The 2 and 6 positions on the purine ring are substituted with specific functional groups to create the desired structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Retreversine, being an inactive control, does not undergo significant chemical reactions under typical experimental conditions. its structural analog, Reversine, is known to participate in various chemical reactions:
Oxidation: Reversine can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, altering the functional groups on the purine ring.
Substitution: Substitution reactions at the 2 and 6 positions of the purine ring are common, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Retreversine is widely used in scientific research as a negative control for Reversine. Its applications include:
Cell Biology: This compound is used to study the effects of Reversine on cell cycle regulation and differentiation.
Cancer Research: It helps in understanding the role of Aurora kinases in cancer cell proliferation and survival.
Stem Cell Research: This compound is used to investigate the dedifferentiation of lineage-committed cells.
Drug Development: It serves as a control in drug screening assays to validate the specificity and efficacy of Reversine and related compounds.
Mechanism of Action
Retreversine itself does not have an active mechanism of action, as it is an inactive control. its analog, Reversine, exerts its effects by inhibiting Aurora kinases, which are essential for cell division and proliferation . Reversine binds to the ATP-binding site of Aurora kinases, preventing their activation and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Retreversine is unique in its role as an inactive control for Reversine. Similar compounds include:
Reversine: An ATP-competitive Aurora kinase inhibitor with significant biological activity.
Purvalanol: Another ATP-competitive kinase inhibitor with a different target specificity.
VX-680: A potent inhibitor of Aurora kinases with applications in cancer research.
This compound’s uniqueness lies in its structural similarity to Reversine while lacking biological activity, making it an ideal control compound for research studies .
Properties
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
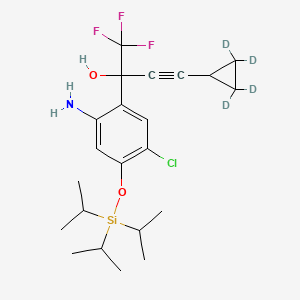
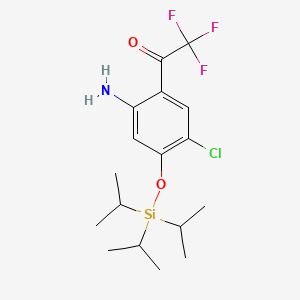

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
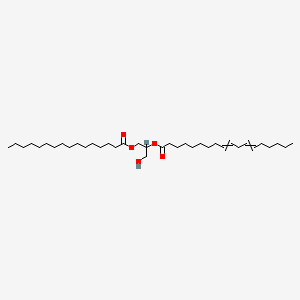
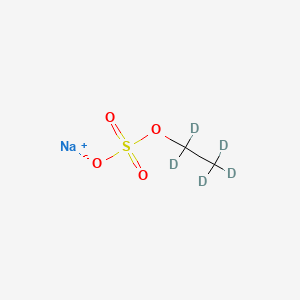
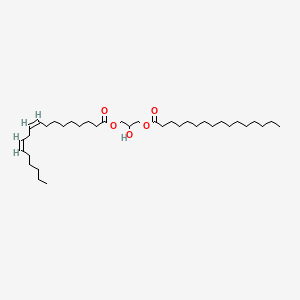

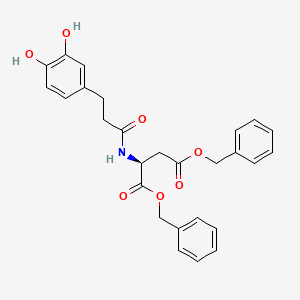


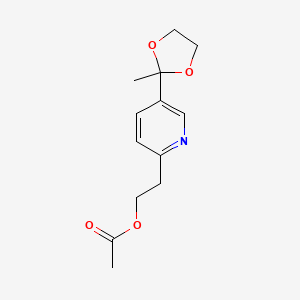
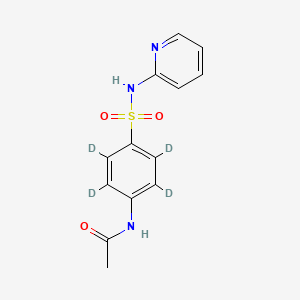
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
